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molecular formula C12H11ClO3 B8606135 Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate CAS No. 89781-40-8

Ethyl 4-(4-chlorophenyl)-4-oxobut-2-enoate

Cat. No. B8606135
M. Wt: 238.66 g/mol
InChI Key: YSFOMBDGYPODOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04562068

Procedure details

Fifteen grams (92 m mol) of fumaric acid monomethyl ester chloride were added dropwise under stirring over a period of 25 minutes to a mixture of 200 ml of chlorobenzene and 18.4 gm (138 m mol) of aluminum chloride at 20° C. After heating for 45 minutes at 40° C., the mixture was cooled, poured on ice/water containing 30 ml of concentrated hydrochloric acid, and taken up in methylene chloride, and the solution was evaporated (under reduced pressure toward the end). The residue was recrystallized from petroleum ether, and 5.7 gm of pure 4-(4'-chlorophenyl)-4-oxo-but-2-enoic acid ethyl ester (melting point: 58°-60° C.) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][C:4](=[O:10])/[CH:5]=[CH:6]/[C:7](O)=[O:8].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl.[CH2:23](Cl)Cl>>[CH2:2]([O:3][C:4](=[O:10])[CH:5]=[CH:6][C:7]([C:15]1[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=1)=[O:8])[CH3:23] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC(\C=C\C(=O)O)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
18.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solution was evaporated (under reduced pressure toward the end)
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC(=O)C1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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